5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one

Description

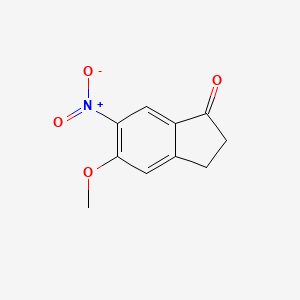

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is a substituted indenone derivative characterized by a partially saturated bicyclic framework. Its structure features a methoxy group (-OCH₃) at position 5 and a nitro group (-NO₂) at position 6 on the aromatic ring (Figure 1). The compound’s molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol (calculated). Indenones are of interest in organic synthesis and pharmaceutical research due to their rigid bicyclic structure, which can influence biological activity and material properties .

Properties

IUPAC Name |

5-methoxy-6-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10-4-6-2-3-9(12)7(6)5-8(10)11(13)14/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMFQPYTWPFXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2,3-dihydro-1H-inden-1-one.

Nitration: The introduction of the nitro group at the 6th position is achieved through a nitration reaction. This involves the use of nitrating agents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to yield amines, enabling further derivatization:

Hydrogenation with Pd/C is scalable and efficient, while NaBH₄ selectively reduces carbonyl groups without affecting the nitro group .

Substitution Reactions

The methoxy group participates in nucleophilic substitutions under acidic or basic conditions:

| Nucleophile | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Amines | AlCl₃, reflux | 5-Amino-6-nitro-2,3-dihydro-1H-inden-1-one | Requires Friedel-Crafts catalysis | |

| Thiols | NaOH, ethanol, 60°C | 5-Thioether derivatives | Limited by nitro group stability |

Substitution reactions are less common due to competing reduction pathways of the nitro group but remain viable for tailored modifications.

Oxidation Reactions

Oxidation of the dihydroindenone core generates ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous conditions | 5-Methoxy-6-nitro-1H-indene-1,3-dione | Over-oxidation observed | |

| CrO₃ | Acetic acid, 50°C | Carboxylic acid derivatives | Low yields due to side reactions |

Oxidation is sensitive to reaction conditions, with over-oxidation posing challenges.

Comparative Reactivity

Functional group interactions influence reaction pathways:

| Functional Group | Reactivity Trend | Example Reaction |

|---|---|---|

| Nitro (–NO₂) | Electron-withdrawing; directs electrophiles to meta positions, stabilizes anions | Reductions to amines dominate |

| Methoxy (–OCH₃) | Electron-donating; activates aromatic ring for electrophilic substitution | Directs nitration to adjacent position |

Stability and Handling

Scientific Research Applications

Chemistry

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Reduction: Converting the nitro group to an amino group.

- Substitution: The methoxy group can be replaced by other nucleophiles.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Reduction | H₂, Pd/C | 5-Methoxy-6-amino-2,3-dihydro-1H-inden-1-one |

| Substitution | Nucleophiles (halides, amines) | Various substituted derivatives |

| Oxidation | KMnO₄ | Corresponding ketones or carboxylic acids |

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties: Studies show efficacy against various pathogens.

- Antiviral Activity: Investigations into its effects on viral replication are ongoing.

Case Study: Antimicrobial Screening

Recent studies screened this compound against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising results that could contribute to tuberculosis treatment strategies.

Medicine

The compound is under investigation for its potential as a therapeutic agent:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in disease pathways.

Mechanism of Action:

The mechanism by which 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one exerts its biological effects involves interactions with molecular targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. For example:

Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity.

Chemical Reactions: The presence of functional groups such as the nitro and methoxy groups allows the compound to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Impact Analysis :

Physicochemical Properties

- LogP and Polar Surface Area (PSA): The target compound’s nitro group increases LogP (predicted ~1.8–2.0) compared to the fluoro analog (LogP ~1.5). PSA values for nitro/methoxy-substituted indenones are typically >50 Ų, indicating moderate polarity .

Biological Activity

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is classified as an indene derivative with the molecular formula . Its structure features a methoxy group at the 5th position and a nitro group at the 6th position, contributing to its unique chemical reactivity and biological profile.

Biological Activities

The compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one possesses antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

2. Antiviral Properties

The compound has been evaluated for antiviral activity, particularly against viruses that affect human health. Preliminary studies suggest it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes.

3. Anticancer Potential

One of the most promising areas of research involves the anticancer properties of this compound. It has been shown to inhibit the growth of several cancer cell lines, including those associated with breast and colon cancers. The mechanism appears to involve modulation of key signaling pathways related to cell proliferation and apoptosis .

The biological activity of 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition of their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses related to growth and survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-2,3-dihydro-1H-inden-1-one | Lacks the nitro group | Different reactivity and biological activity |

| 6-Nitro-2,3-dihydro-1H-inden-1-one | Lacks the methoxy group | Altered chemical behavior |

| 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | Contains an additional methoxy group | Variations in chemical reactivity |

The presence of both methoxy and nitro groups in 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one confers distinct properties that may enhance its biological activities compared to its analogs.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study published in Cancer Letters, researchers treated MCF7 breast cancer cells with varying concentrations of 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one. Results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction as confirmed by flow cytometry assays .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus strains resistant to methicillin. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics used against this pathogen.

Q & A

Q. What are the common synthetic routes for 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves functionalizing a pre-existing indenone scaffold. For example, starting with 5-methoxy-2,3-dihydro-1H-inden-1-one (a structural analog), nitration can be achieved using nitric acid in a controlled acidic medium. Reaction conditions such as temperature (0–5°C to minimize side reactions) and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) are critical for regioselectivity at the 6-position . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended to isolate the nitro-substituted product. Yield optimization requires careful monitoring of reaction progress using TLC or HPLC.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : The aromatic proton adjacent to the nitro group (C6) typically shows a downfield shift (δ 8.0–8.5 ppm) due to the electron-withdrawing effect. The methoxy group (C5-OCH₃) resonates as a singlet near δ 3.8–4.0 ppm. The dihydroindenone backbone protons (C2 and C3) appear as coupled multiplets (δ 2.5–3.5 ppm) .

- IR : Strong absorption bands for the nitro group (∼1520 cm⁻¹ and 1350 cm⁻¹) and carbonyl (C=O) stretch (∼1700 cm⁻¹) are diagnostic.

- HRMS : Accurate mass analysis confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and rules out impurities .

Q. What safety precautions are essential when handling 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one in laboratory settings?

- Methodological Answer :

- Hazards : Nitro compounds are often explosive under friction, heat, or shock. This compound may also cause skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- Mitigation : Use blast shields, anti-static equipment, and personal protective gear (gloves, goggles). Work in a fume hood with proper ventilation. Store in a cool, dry place away from oxidizers.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical attention immediately and provide the safety data sheet (SDS) to healthcare providers .

Advanced Research Questions

Q. How does the nitro group’s electronic and steric effects influence the reactivity of this compound in further derivatization (e.g., reduction, substitution)?

- Methodological Answer : The nitro group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at meta/para positions. However, steric hindrance at C6 may limit reactivity. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, but over-reduction of the ketone may occur. Alternative reductants like SnCl₂/HCl can selectively target the nitro group .

- Nucleophilic Substitution : The nitro group deactivates the ring, making SNAr reactions challenging unless strong nucleophiles (e.g., Grignard reagents) or high temperatures are used.

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products. For example, nitro group reduction intermediates (e.g., hydroxylamine) may form if hydrogenation is incomplete .

- Reaction Optimization : Employ design of experiments (DoE) to test variables (temperature, solvent, catalyst loading). For instance, switching from polar aprotic (DMF) to protic solvents (MeOH) might suppress aldol condensation byproducts.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict reactive sites and transition states, guiding synthetic routes .

Q. What strategies are effective for studying the compound’s potential bioactivity, given its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs like 5-methoxy-1H-indol-6-ol (), which show serotonin receptor affinity. Test this compound in enzyme inhibition assays (e.g., COX-2, MAO) using spectrophotometric or fluorometric methods.

- Derivatization : Introduce bioisosteres (e.g., replacing nitro with cyano or sulfonamide groups) to modulate solubility and target engagement.

- In Silico Screening : Molecular docking (AutoDock Vina) against protein databases (PDB) can prioritize biological targets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data (e.g., ketone vs. enol tautomers) in characterization?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at low/high temperatures to stabilize tautomers. For example, enol forms may dominate in nonpolar solvents or at elevated temperatures .

- Deuterium Exchange : Add D₂O to the NMR sample; enolic protons (OH) will disappear, while ketone protons remain.

- IR Complementarity : Enol tautomers show broad O-H stretches (∼3200 cm⁻¹), absent in ketone forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.